An In-Depth Technical Guide to 4-(Trifluoromethyl)perfluoro-3-pentanone (CAS 756-13-8)
An In-Depth Technical Guide to 4-(Trifluoromethyl)perfluoro-3-pentanone (CAS 756-13-8)
This guide provides a comprehensive technical overview of 4-(Trifluoromethyl)perfluoro-3-pentanone, a fluorinated ketone of significant industrial interest. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's fundamental properties, synthesis, applications, and its potential role as a building block in advanced chemical synthesis, grounding all claims in authoritative data.
Introduction and Nomenclature
4-(Trifluoromethyl)perfluoro-3-pentanone, registered under CAS number 756-13-8, is a fully-fluorinated C6 ketone.[1] Its systematic IUPAC name is 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)pentan-3-one .[1] Due to its complex structure, it is also commonly referred to by several synonyms, including perfluoro-2-methyl-3-pentanone and heptafluoroisopropyl pentafluoroethyl ketone.[2]
In industrial applications, it is widely recognized by various trade names, most notably Novec™ 1230 or Novec™ 649 (3M), and its generic ASHRAE nomenclature, FK-5-1-12 .[3] These designations often correspond to different purity grades tailored for specific uses, such as fire suppression or heat transfer.[3]
Chemical Structure and Physicochemical Properties
The molecular structure consists of a pentanone backbone where all hydrogen atoms have been replaced by fluorine. A trifluoromethyl group is attached to the fourth carbon, and the carbonyl group is at the third position. This high degree of fluorination is the primary determinant of its unique physicochemical properties.
The molecular formula is C₆F₁₂O, and its structure can be represented as CF₃CF₂C(O)CF(CF₃)₂.[1]
Caption: Chemical structure of 4-(Trifluoromethyl)perfluoro-3-pentanone.
Table 1: Physicochemical Properties of 4-(Trifluoromethyl)perfluoro-3-pentanone
| Property | Value | Source(s) |
| CAS Number | 756-13-8 | [1] |
| Molecular Formula | C₆F₁₂O | [1] |
| Molecular Weight | 316.04 g/mol | [1] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 49.2 °C (120.6 °F) at 1 atm | [4] |
| Melting Point | -108 °C (-162.4 °F) | [4] |
| Density (liquid) | 1.60 - 1.66 g/cm³ at 20-25 °C | [4] |
| Vapor Pressure | 40.4 kPa (5.86 psi) at 25 °C | [4] |
| Water Solubility | <0.001 % by weight | [4] |
| Heat of Vaporization | 88.0 kJ/kg (at boiling point) | [4] |
Synthesis and Manufacturing Insights
The industrial production of perfluoro-2-methyl-3-pentanone is not trivial and relies on specialized fluorination chemistry. The literature points to two primary, feasible routes for large-scale synthesis.
Route 1: Fluoride-Catalyzed Acylation of Hexafluoropropylene
This is one of the most direct methods. It involves the reaction of pentafluoropropionyl fluoride with hexafluoropropylene in a polar aprotic solvent, catalyzed by a source of fluoride ions (e.g., metal fluorides).[2][5] The fluoride ion acts as a nucleophilic catalyst, activating the hexafluoropropylene to attack the acyl fluoride. The use of a pressure vessel is necessary due to the gaseous nature of the reactants.
Caption: Industrial synthesis via fluoride-catalyzed acylation.
Representative Industrial Synthesis Protocol (Route 1): This protocol is adapted from patent literature and illustrates an industrial-scale approach.[2]
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Vessel Preparation: A 1-liter 316 stainless steel autoclave is charged with ferric fluoride (0.5 mol) and 18-crown-6 (0.1 mol). The vessel is sealed and evacuated.
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Solvent and Reactant Charging: Anhydrous acetonitrile is pumped into the autoclave. Subsequently, hexafluoropropylene (1.05 mol) and pentafluoropropionyl fluoride (1.0 mol) are rapidly introduced under constant stirring.
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Reaction Execution: The reaction mixture is heated to and maintained at 90 °C for 10 hours. The autoclave's pressure rating and corrosion resistance are critical due to the reactants and reaction conditions.
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Workup and Isolation: After the reaction period, the vessel is cooled to 15 °C. The mixture is allowed to settle, leading to phase separation. The lower, product-rich layer is isolated to yield perfluoro-2-methyl-3-pentanone with high purity (>98%) and yield.[2]
Route 2: Isomerization-Oxidation-Rearrangement of Hexafluoropropylene Dimer
This multi-step process begins with the dimerization of hexafluoropropylene to form isomers, primarily perfluoro-4-methyl-2-pentene.[3] This isomer is then selectively converted to perfluoro-2-methyl-2-pentene.[3] Subsequent epoxidation followed by a catalyzed rearrangement yields the final ketone product.[3]
Spectroscopic and Analytical Characterization
While comprehensive, publicly available spectra are not abundant, the structure allows for predictable characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹⁹F NMR: This is the most informative technique. The molecule contains four distinct fluorine environments: two CF₃ groups, one CF₂ group, and one CF group. The two CF₃ groups on the isopropyl moiety are diastereotopic and would be expected to be non-equivalent. One would anticipate complex spectra with characteristic chemical shifts and coupling constants (J-coupling) between the different fluorine nuclei.
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¹³C NMR: The six carbon atoms are chemically non-equivalent and would each produce a distinct signal, heavily split by the attached fluorine atoms (C-F coupling). The carbonyl carbon would appear at the lowest field.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by very strong C-F stretching vibrations.[5] A sharp, strong absorption band corresponding to the C=O (carbonyl) stretch would also be a key diagnostic feature, typically shifted to a higher wavenumber compared to non-fluorinated ketones due to the electron-withdrawing effect of the fluorine atoms.
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Chromatographic Analysis: Purity and quantification are typically assessed using gas chromatography (GC), often with mass spectrometry detection (GC-MS), due to the compound's volatility.[4] Reverse-phase high-performance liquid chromatography (RP-HPLC) has also been described as a viable analytical method.
Key Applications and Functional Insights
The unique properties of this molecule, stemming from its perfluorinated structure, make it highly effective in specialized applications.
A. Gaseous Fire Suppression Agent (Novec™ 1230 / FK-5-1-12)
This is the most prominent application. It is used in total flooding systems for protecting high-value assets where water would be damaging, such as data centers, museums, and medical facilities.
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Mechanism of Action: Unlike inert gases that primarily displace oxygen, its primary fire suppression mechanism is physical, not chemical. It has a very low heat of vaporization (88.0 kJ/kg).[4] When discharged, the liquid rapidly vaporizes, absorbing a significant amount of heat energy from the fire. This rapid cooling effect extinguishes the fire. This mechanism is critical because it quenches the fire with minimal impact on oxygen levels, enhancing safety for any personnel in the vicinity.
Caption: Conceptual role as a synthon in advanced synthesis.
While direct examples of its use in synthesizing marketed drugs are not prominent, the broader class of peptidyl fluoromethyl ketones are well-established as potent and selective inhibitors of serine and cysteine proteases, making them valuable tools and leads in drug discovery for cancer and viral infections. The high electrophilicity of the ketone, enhanced by the alpha-fluorine atoms, makes it susceptible to nucleophilic attack by catalytic residues in enzyme active sites.
Safety, Handling, and Environmental Profile
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Safety: The compound is considered to have low acute toxicity. However, like many fluorinated compounds, its thermal decomposition can produce hazardous substances such as hydrogen fluoride. Therefore, use in well-ventilated areas and avoidance of high temperatures or open flames is crucial. Standard personal protective equipment (gloves, safety glasses) should be used.
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Environmental Profile: The molecule is classified under GHS as H412: Harmful to aquatic life with long-lasting effects. [1]It has a very low Global Warming Potential (GWP) and zero Ozone Depletion Potential (ODP). [3]However, it is classified as a per- and polyfluoroalkyl substance (PFAS). Due to growing regulatory and environmental concerns surrounding the entire class of PFAS compounds, its long-term future is uncertain. Notably, 3M has announced it will exit all PFAS manufacturing by the end of 2025.
Conclusion
4-(Trifluoromethyl)perfluoro-3-pentanone (CAS 756-13-8) is a molecule with a unique constellation of properties derived from its exhaustive fluorination. It has proven highly effective and valuable in critical industrial applications like fire suppression and advanced cooling. For the research and pharmaceutical community, its primary value lies in its potential as a robust building block for introducing complex perfluorinated moieties into novel molecules. While its utility is clear, its classification as a PFAS and the subsequent manufacturing phase-out by its primary producer will necessitate the development of alternative solutions and synthetic strategies in the coming years.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2782408, 1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone. Available from: [Link]
- Google Patents. RU2604738C2 - Method of producing perfluoro-2-methyl-3-pentanone and intermediate compounds.
- Wang Zhan-wei. (2011). Advances in synthesis and application of perfluoro-2-methyl-3-pentanone. Modern Chemical Industry.
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Citarella, A., & Micale, N. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 4031. Available from: [Link]
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Citarella, A., & Micale, N. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PubMed. Available from: [Link]
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SIELC Technologies. 3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)-. Available from: [Link]
